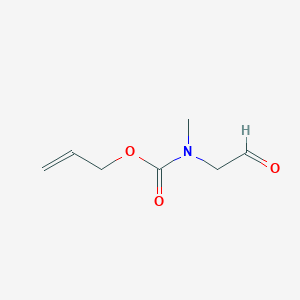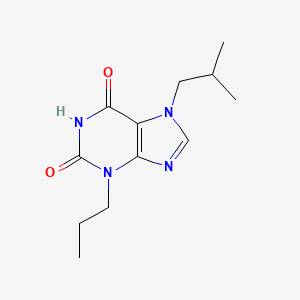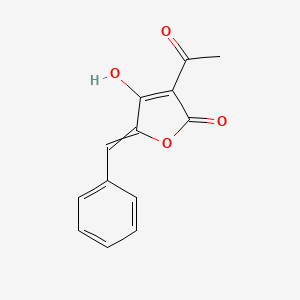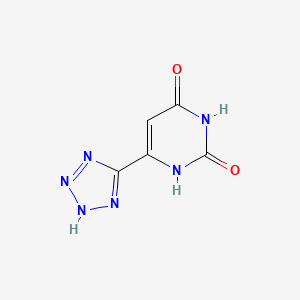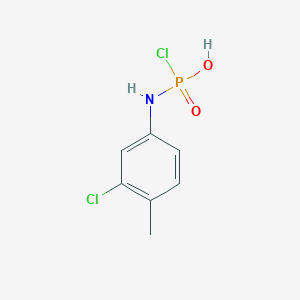
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid is an organophosphorus compound characterized by the presence of a phosphoramidic acid group attached to a 3-chloro-4-methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid typically involves the reaction of 3-chloro-4-methylaniline with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Chloro-4-methylaniline+Phosphorus oxychloride→N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramidic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidic acid derivatives, while substitution reactions can produce a variety of substituted phosphoramidic acids.
科学研究应用
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic acid derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby preventing their normal function. This interaction can lead to changes in cellular processes and pathways, making the compound useful in various biochemical studies.
相似化合物的比较
Similar Compounds
- N-(3-Chlorophenyl)phosphoramidochloridic acid
- N-(4-Methylphenyl)phosphoramidochloridic acid
- N-(3-Bromo-4-methylphenyl)phosphoramidochloridic acid
Uniqueness
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
属性
CAS 编号 |
91467-52-6 |
|---|---|
分子式 |
C7H8Cl2NO2P |
分子量 |
240.02 g/mol |
IUPAC 名称 |
chloro-N-(3-chloro-4-methylphenyl)phosphonamidic acid |
InChI |
InChI=1S/C7H8Cl2NO2P/c1-5-2-3-6(4-7(5)8)10-13(9,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI 键 |
VYINBIXPIGODIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NP(=O)(O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


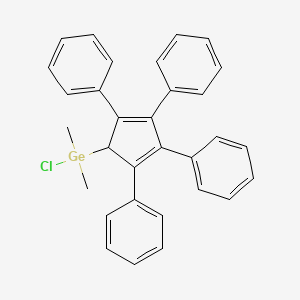
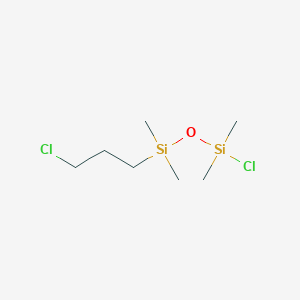
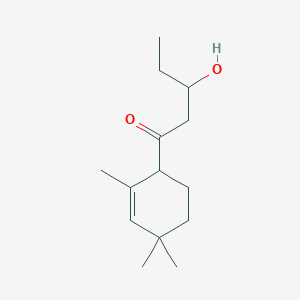
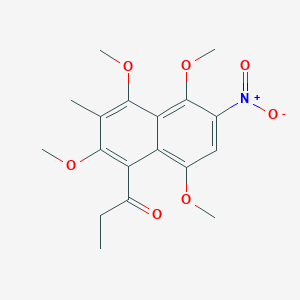
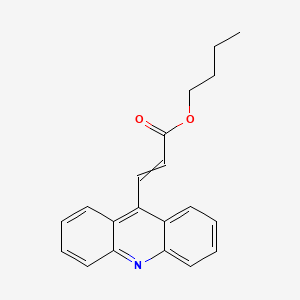
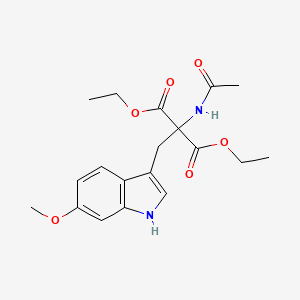
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)
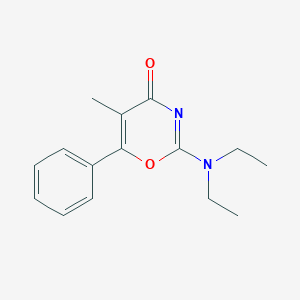
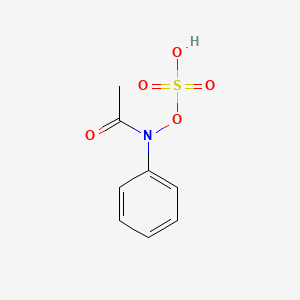
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
